4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a quinoline ring, a piperazine ring, and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Chlorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone
- N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline ring, a piperazine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-35-22-11-7-20(8-12-22)28-31-29(37-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)21-9-13-23(36-2)14-10-21/h3-14,19H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJKHAJBQFVPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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